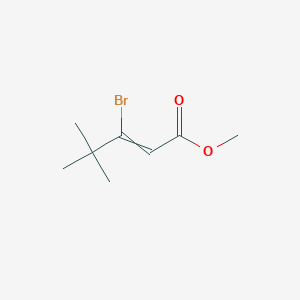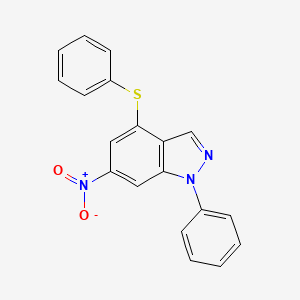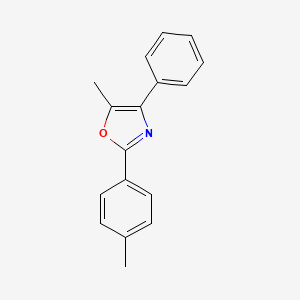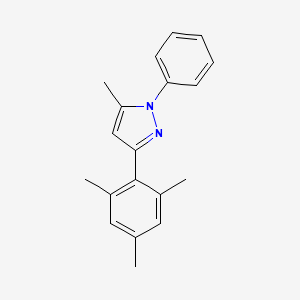
Methyl 3-bromo-4,4-dimethylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C8H13BrO2. It is a derivative of pentenoic acid and is characterized by the presence of a bromine atom and two methyl groups attached to the pentenoate structure. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4-dimethylpent-2-enoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the pentenoate structure can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in solvents like dichloromethane (CH2Cl2) are used.
Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol (EtOH) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted pentenoates depending on the nucleophile used.
Addition Reactions: Products include haloalkanes or dihaloalkanes.
Elimination Reactions: Products include alkenes with varying degrees of substitution.
Scientific Research Applications
Methyl 3-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4,4-dimethylpent-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the pentenoate structure make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethylpent-4-enoate: Similar structure but lacks the bromine atom.
Methyl 4,4-dimethylpent-2-enoate: Similar structure but lacks the bromine atom and has a different substitution pattern.
Methyl 3-bromo-3,3-dimethylpent-2-enoate: Similar structure but has an additional methyl group.
Uniqueness
Methyl 3-bromo-4,4-dimethylpent-2-enoate is unique due to the presence of both a bromine atom and two methyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
832734-30-2 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
methyl 3-bromo-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-8(2,3)6(9)5-7(10)11-4/h5H,1-4H3 |
InChI Key |
OUAQNHQJRXMTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)

![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)

![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)



![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)



